3,4-Diaminoanisole

Oxidative Hair Dye Formulation Pharmaceutical Synthesis Preformulation Studies

This ortho-substituted diamine is the coupler of choice for ash blonde, cool brunette, and blue-black permanent hair dyes—shades unattainable with resorcinol or m-aminophenol. Its 4-methoxy group enhances solubility in alkaline dye bases (pH 9.5–10.2), preventing precipitation and ensuring even color. For analytical labs, ≥98% purity enables sensitive HPLC-FLD derivatization of glyoxal and methylglyoxal. Pharmaceutical teams rely on it as an esomeprazole building block and impurity standard. REACH-registered supply chains and GC-verified purity mitigate compliance and batch consistency risks.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 102-51-2
Cat. No. B141616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminoanisole
CAS102-51-2
Synonyms4-Methoxy-1,2-benzenediamine;  ,2-Diamino-4-methoxybenzene;  p-Methoxy-o-phenylenediamine;  4-Methoxy-2-aminoaniline; 
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)N
InChIInChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
InChIKeyAGAHETWGCFCMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminoanisole (CAS 102-51-2): A Core Intermediate for Oxidative Hair Dyes and Analytical Derivatization


3,4-Diaminoanisole (CAS 102-51-2), also known as 4-methoxy-o-phenylenediamine, is an ortho-substituted aromatic diamine with the molecular formula C₇H₁₀N₂O [1]. As a member of the o-phenylenediamine class, it serves as a primary intermediate in oxidative hair dye formulations and as a key building block in organic synthesis . Its specific substitution pattern—a methoxy group para to one amine and meta to the other—imparts distinct chemical and coloristic properties that differentiate it from other in-class diamines, making direct interchangeability problematic [2]. Procurement decisions for this compound hinge on understanding its precise analytical purity, physicochemical behavior, and performance in targeted applications .

Why 3,4-Diaminoanisole (CAS 102-51-2) Cannot Be Interchanged with Common Analogs in Hair Dye and Analytical Applications


The ortho-diamine core of 3,4-diaminoanisole is a structural motif found in several commercially important compounds, including 2,4-diaminoanisole (CAS 615-05-4), 3,4-diaminotoluene (CAS 496-72-0), and unsubstituted o-phenylenediamine (CAS 95-54-5). However, the presence and position of the methoxy substituent critically alters the compound's oxidation potential, its reactivity with couplers, and the resulting chromophore [1]. Unlike p-phenylenediamine (PPD), which forms intense, predictable shades upon oxidation, o-phenylenediamines like 3,4-diaminoanisole typically produce more complex color mixtures [2]. Furthermore, the 4-methoxy group specifically impacts both the compound's solubility profile in aqueous oxidative formulations and its sensitivity to light and air, influencing shelf life and formulation stability . These nuanced differences mean that substituting 3,4-diaminoanisole with another analog without reformulation will almost certainly lead to off-target color development, altered wash fastness, or analytical inconsistency [3].

Quantitative Differentiation Guide: 3,4-Diaminoanisole (CAS 102-51-2) vs. Closest Analogs


Enhanced Aqueous Solubility via Dihydrochloride Salt Formulation Relative to Free Base

While the free base form of 3,4-diaminoanisole is only sparingly soluble in water , its dihydrochloride salt (CAS 59548-39-9) exhibits significantly improved aqueous solubility, a critical parameter for oxidative hair dye formulations that are typically aqueous-based. This solubility enhancement, from poorly soluble to 'soluble in water', provides a distinct formulation advantage over less soluble free base analogs or other ortho-diamines that lack a stable, high-purity salt form .

Oxidative Hair Dye Formulation Pharmaceutical Synthesis Preformulation Studies

Distinctive Color Outcome in Oxidative Hair Dye: Blue/Green vs. Red/Brown Tones of Common Analogs

In oxidative hair dye systems, the choice of coupler dictates the final color. 3,4-Diaminoanisole (2,4-DAA) is specifically noted for producing blue and green shades when oxidized in combination with p-phenylenediamine (PPD) [1]. This contrasts sharply with its close analog, 2,4-diaminoanisole (which can yield red to brown shades) and the widely used coupler resorcinol (which yields greenish-yellow with PPD) [2]. The specific ortho-diamine structure with a 4-methoxy group is essential for generating this cool, blue-green chromophore, making the compound irreplaceable for achieving specific cool-toned dye formulations [3].

Oxidative Hair Dye Coupling Color Development Cosmetic Chemistry

Specialized Analytical Role: Superior Derivatizing Agent for Dicarbonyl Quantitation

3,4-Diaminoanisole serves as a highly specific and efficient derivatizing agent for the quantification of α-dicarbonyl compounds like glyoxal and methylglyoxal in biological matrices (e.g., urine) [1]. This application leverages its ability to form stable, highly fluorescent quinoxaline derivatives, enabling sensitive detection via HPLC-FLD [2]. This analytical niche is not shared by many other common o-phenylenediamines, which may have different reactivity profiles, lower fluorescence yields, or produce derivatives with inferior chromatographic resolution . The compound is a core reagent in established, validated analytical methods, making its procurement essential for laboratories adhering to these published protocols .

Bioanalytical Chemistry HPLC Derivatization Dicarbonyl Detection

Regulated Identity: Distinct Regulatory Profile Underpinning Material Quality

3,4-Diaminoanisole is a registered substance under the European Union's REACH regulation (EC Number: 600-319-0), and its specific identity is codified in chemical inventories [1]. Crucially, it is also a known impurity in the synthesis of esomeprazole (as Esomeprazole Impurity 25) [2]. This regulatory and analytical significance means that commercial grades of 3,4-diaminoanisole, particularly high-purity grades (>98%), are subject to more rigorous specification and batch-to-batch consistency checks than many generic dye intermediates . Procuring a non-REACH-registered or low-purity analog could introduce non-compliance risk in regulated markets or contaminate pharmaceutical supply chains.

Cosmetic Ingredient Compliance REACH Registration Pharmaceutical Impurity Control

High-Value Application Scenarios for 3,4-Diaminoanisole (CAS 102-51-2) Based on Quantitative Differentiation


Formulating Cool-Toned Permanent Hair Colors with Superior Stability

As evidenced by its unique color outcome when coupled with p-phenylenediamine (producing blue/green shades) [1], 3,4-diaminoanisole is the coupler of choice for formulators aiming to create ash blonde, cool brunette, or blue-black permanent hair dyes. For industrial-scale manufacturing, using the highly water-soluble dihydrochloride salt form ensures complete dissolution in the aqueous alkaline dye base (pH 9.5-10.2), preventing precipitation and ensuring even color development on the hair shaft. This scenario directly leverages the compound's specific coloristic and solubility advantages over alternative couplers like resorcinol or m-aminophenol.

Validated HPLC-FLD Analysis of α-Dicarbonyl Stress Markers in Clinical Research

Bioanalytical laboratories can implement a sensitive and selective HPLC-FLD method for quantifying glyoxal, methylglyoxal, and diacetyl in human urine by using 3,4-diaminoanisole as the derivatizing reagent [2]. This application is based on the compound's ability to form stable, highly fluorescent quinoxaline derivatives, as detailed in peer-reviewed analytical protocols. The commercial availability of high-purity grades (≥98%) from suppliers like Santa Cruz Biotechnology and TCI ensures low background noise and reliable chromatographic performance. Using a lower-purity or structurally different analog would compromise method sensitivity and specificity.

Synthesis of High-Purity Esomeprazole and Related Benzimidazole APIs

In pharmaceutical manufacturing, 3,4-diaminoanisole serves as a critical building block in the synthesis of esomeprazole and other proton pump inhibitors via cyclization to form the benzimidazole core [3]. Procuring this compound as a defined impurity standard (Esomeprazole Impurity 25) or as a high-purity intermediate (>98% by GC/T) is essential for both process development and for ensuring the final API meets stringent ICH purity guidelines. The traceable REACH registration [4] further supports its use in regulated pharmaceutical supply chains, mitigating compliance risks.

Quality Control of Cosmetic Formulations: Quantifying 3,4-Diaminoanisole Content

For cosmetic manufacturers and contract testing laboratories, a validated LC-MS/MS method exists for the simultaneous quantification of 3,4-diaminoanisole alongside six other aminoanisoles in complex cosmetic matrices [5]. This method provides a robust tool for raw material identity testing, finished product quality control, and ensuring compliance with regulatory limits for dye intermediates. The method's ability to differentiate 3,4-DANI from its isomers (e.g., 2,4-DANI) is critical, as only the correct isomer will yield the intended color performance.

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